Technical Guide: 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine Hydrochloride
Technical Guide: 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value pharmacophore building block.
[1][2]
Core Identity & Chemical Structure[3][4][5][6][7][8]
Compound Name: 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
CAS Number: 1203685-18-0
Synonyms: 3-(4-Trifluoromethylbenzyl)azetidine HCl; 3-[(4-Trifluoromethylphenyl)methyl]azetidine hydrochloride.[1]
Molecular Formula: C
Structural Pharmacophore Analysis
This compound represents a strategic fusion of two privileged motifs in medicinal chemistry:
-
The Azetidine Ring: A four-membered saturated heterocycle.[2][3] Unlike the more flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring imposes significant conformational constraint. This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.
-
The Trifluoromethyl (-CF
) Group: Located at the para-position of the benzyl moiety, this group enhances lipophilicity and metabolic stability (blocking P450 oxidation at the benzylic or para positions) and modulates the pKa of the amine via inductive effects.
Chemical Properties & Characterization
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature typical of amine salts. |
| Solubility | Soluble in Water, DMSO, Methanol | High solubility due to ionic HCl form. |
| Melting Point | >150 °C (Decomposition) | Exact MP varies by crystal habit/purity. |
| pKa (Calc) | ~9.5 (Conjugate Acid) | Lower than typical secondary amines due to ring strain. |
| LogP (Calc) | 2.5 (Free Base) | Moderate lipophilicity suitable for CNS penetration. |
Spectroscopic Validation
To validate the identity of synthesized batches, the following signals are diagnostic:
-
H NMR (DMSO-d
):-
~9.0-9.5 ppm (Broad s, 2H, NH
). -
~7.6 ppm (d, 2H, Ar-H ortho to CF
). -
~7.4 ppm (d, 2H, Ar-H meta to CF
). - ~3.8-4.0 ppm (m, 4H, Azetidine ring protons).
- ~3.1 ppm (m, 1H, Methine CH at C3).
-
~2.9 ppm (d, 2H, Benzylic CH
).
-
~9.0-9.5 ppm (Broad s, 2H, NH
-
F NMR:
-
~-62.0 ppm (s, 3F, -CF
).
-
~-62.0 ppm (s, 3F, -CF
Synthesis & Manufacturing Protocol
While various routes exist, the most robust "self-validating" protocol for research scale involves a Wittig Olefination followed by hydrogenation. This avoids the use of unstable azetidine-3-halides and allows for the purification of stable intermediates.
Retrosynthetic Analysis
The target is disconnected at the benzylic alkene bond, tracing back to the commercially available N-Boc-3-azetidinone and 4-(Trifluoromethyl)benzyl bromide .
Step-by-Step Protocol
Step 1: Preparation of Phosphonium Salt
-
Reagents: 4-(Trifluoromethyl)benzyl bromide (1.0 eq), Triphenylphosphine (1.1 eq), Toluene.
-
Procedure: Reflux the bromide and PPh
in toluene for 12 hours. The product precipitates as a white solid. -
Validation: Filtration yields the phosphonium salt. Check melting point (>200°C).
Step 2: Wittig Olefination
-
Reagents: Phosphonium salt (from Step 1), n-BuLi or KOtBu (Base), N-Boc-3-azetidinone (1.0 eq), THF (anhydrous).
-
Procedure:
-
Suspend phosphonium salt in dry THF at 0°C.
-
Add base dropwise to generate the ylide (solution turns orange/red).
-
Add N-Boc-3-azetidinone solution dropwise.
-
Warm to RT and stir for 4-6 hours.
-
-
Mechanism: Formation of the alkene intermediate tert-butyl 3-(4-(trifluoromethyl)benzylidene)azetidine-1-carboxylate.
-
Validation: TLC (Hexane/EtOAc) shows disappearance of ketone.
Step 3: Hydrogenation (Reduction)
-
Reagents: Alkene intermediate, H
(balloon or 1 atm), 10% Pd/C (catalyst), MeOH. -
Procedure: Stir the mixture under H
atmosphere for 12 hours. -
Causality: This step reduces the exocyclic double bond to a single bond, creating the flexible methylene linker while leaving the Boc group and CF
intact.
Step 4: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the reduced Boc-protected intermediate in dioxane. Add 4M HCl/Dioxane at 0°C. Stir at RT for 2 hours.
-
Work-up: Concentrate in vacuo. Triturate with diethyl ether to remove non-polar impurities. Filter the white solid.
Applications in Drug Discovery
This compound is primarily used as a fragment-based building block in the design of:
-
GPCR Modulators: The azetidine nitrogen can mimic the basic nitrogen found in neurotransmitters (dopamine, serotonin), while the benzyl group accesses hydrophobic pockets.
-
Kinase Inhibitors: The rigid azetidine scaffold positions the CF
-phenyl group into deep hydrophobic pockets (e.g., the "back pocket" of kinase ATP binding sites) with high vector precision. -
Bioisosteres: It serves as a constrained bioisostere for the piperidine or pyrrolidine ring systems, often improving oral bioavailability by lowering molecular weight and rotatable bond count.
Handling & Safety Information
Hazard Classification (GHS):
Handling Protocols:
-
Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Stability: Stable under normal laboratory conditions; avoid strong oxidizing agents.
References
-
Fisher Scientific. (n.d.). 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride, TRC.[6][7][8] Retrieved February 4, 2026, from [Link]
-
Toronto Research Chemicals (TRC). (n.d.). Product TRC-T791405: 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride.[6][7] CAS 1203685-18-0.[6][9][1][8]
-
Organic Chemistry Portal. (2025). Synthesis of Azetidines. Retrieved from [Link]
-
PubChem. (2025).[4][5] Azetidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. globallabor.com.br [globallabor.com.br]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eontrading.uk [eontrading.uk]
- 7. Buy Online CAS Number 1203685-18-0 - TRC - 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride | LGC Standards [lgcstandards.com]
- 8. 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 9. 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
